N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide
Description
N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and biological activities
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2,5-diethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4S/c1-3-25-18-5-6-19(26-4-2)20(10-18)27(23,24)22-14-21-11-15-7-16(12-21)9-17(8-15)13-21/h5-6,10,15-17,22H,3-4,7-9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWCSADFMAWFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 2,5-diethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the adamantyl group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-Adamantyl bromomethyl ketone
- 1-Adamantylmethyl chloromethyl ketone
Uniqueness
N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is unique due to its combination of the adamantyl group with the benzenesulfonamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantyl group, which is known for its rigidity and bulkiness, attached to a benzenesulfonamide structure. Its molecular formula is , with a molecular weight of 393.5 g/mol. The unique combination of these structural elements contributes to its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantyl moiety enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This could involve:
- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, particularly in pathways where sulfonamides are known to interfere with enzyme function.
- Interference with Cellular Signaling : By binding to receptors or enzymes involved in signaling pathways, it could alter cellular responses.
Enzyme Inhibition
Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. The presence of the adamantyl group is thought to enhance this activity due to steric effects and hydrophobic interactions.
Antiviral and Anticancer Properties
The compound has been explored for its therapeutic properties, including:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes.
- Anticancer Activity : Some research indicates potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Research Findings and Case Studies
A review of current literature reveals several studies focusing on the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant inhibitory effects on specific enzymes involved in cancer metabolism.
- Antiviral Research : In vitro studies showed that the compound could reduce viral load in infected cell cultures, suggesting a mechanism involving direct viral inhibition.
- Cell Proliferation Assays : Various assays indicated that this compound could effectively reduce the proliferation of cancer cells in a dose-dependent manner.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison table is presented below:
| Compound Name | Primary Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme Inhibition | Binding to active sites on enzymes |
| N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide | Cannabinoid Receptor Agonist | Modulation of cannabinoid receptors |
| 1-Adamantyl bromomethyl ketone | Antiviral | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
